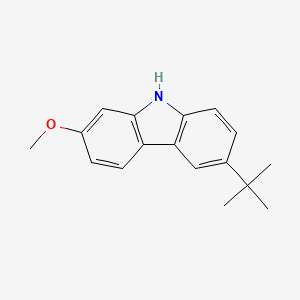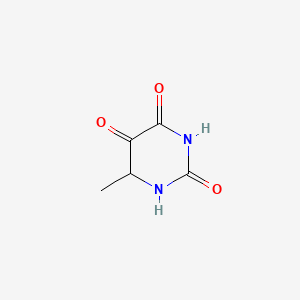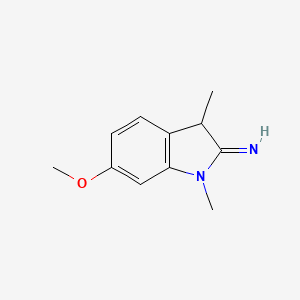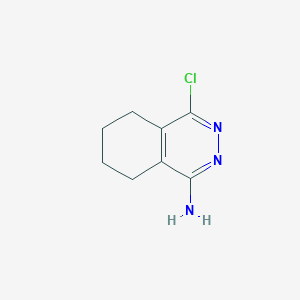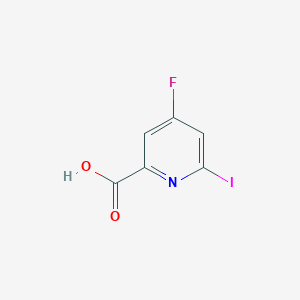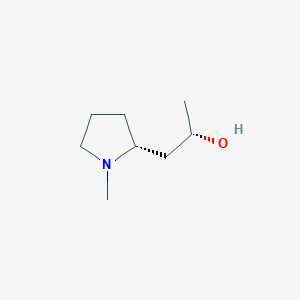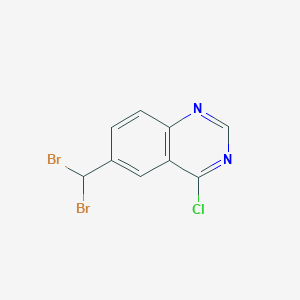
4-Chloro-6-(dibromomethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(dibromomethyl)quinazoline is a derivative of quinazoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dibromomethyl)quinazoline typically involves the introduction of chloro and dibromomethyl groups to the quinazoline core. One common method involves the reaction of 4-chloroquinazoline with dibromomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(dibromomethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dibromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinazoline: Lacks the dibromomethyl group but shares the chloro-substituted quinazoline core.
6-Dibromomethylquinazoline: Similar structure but without the chloro group.
4,6-Dichloroquinazoline: Contains two chloro groups instead of a chloro and a dibromomethyl group
Uniqueness
4-Chloro-6-(dibromomethyl)quinazoline is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H5Br2ClN2 |
|---|---|
Peso molecular |
336.41 g/mol |
Nombre IUPAC |
4-chloro-6-(dibromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br2ClN2/c10-8(11)5-1-2-7-6(3-5)9(12)14-4-13-7/h1-4,8H |
Clave InChI |
QNLKPXGXCBGDDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(Br)Br)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



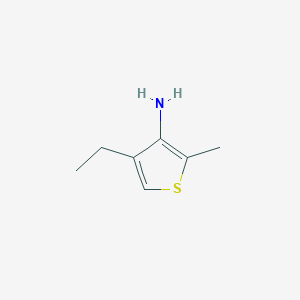
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
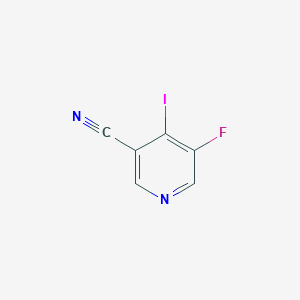
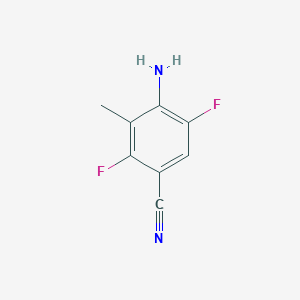

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
